molecular formula C14H14N2O2 B1273768 N'-hydroxy-4-phenylmethoxybenzenecarboximidamide CAS No. 62536-94-1

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

Cat. No. B1273768
CAS RN: 62536-94-1
M. Wt: 242.27 g/mol
InChI Key: QBOOJKVECPVATQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide has not been directly reported in the provided papers. However, similar compounds have been synthesized and characterized, which can offer insights into potential synthetic routes. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a methodical approach to the synthesis of complex organic molecules . Additionally, the synthesis of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide was achieved through the reaction of metal salts in the presence of ammonia as a basic medium, suggesting that a similar approach could potentially be adapted for the synthesis of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide .

Molecular Structure Analysis

The molecular structure of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide can be inferred from related compounds. For example, the structural investigation of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide was carried out using various spectroscopic techniques and quantum chemical computations, which provided detailed information on geometrical structure and charge transfer . These techniques could be applied to determine the molecular structure of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, including its electronic transitions and intermolecular interactions.

Chemical Reactions Analysis

While the specific chemical reactions of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide are not discussed in the provided papers, the selective oxidation of ethylbenzene using a biomimetic catalytic system consisting of hemin and N-hydroxyphthalimide (NHPI) demonstrates the potential reactivity of N-hydroxy compounds . This suggests that N'-hydroxy-4-phenylmethoxybenzenecarboximidamide may also participate in oxidation reactions, possibly acting as an intermediate or catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide can be extrapolated from related compounds. The antimicrobial and antioxidant activities of transition-metal complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide indicate that the N-hydroxy and carboximidamide functional groups can contribute to biological activity . Furthermore, the spectroscopic analysis and antimicrobial evaluation of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide suggest that similar compounds may exhibit significant biological activities, which could be relevant for the development of new drugs . Drug-likeness and ADMET properties of these compounds were also assessed, providing a framework for evaluating the potential pharmaceutical applications of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intermediate in Synthesis of β-Hydroxy-α-Amino Acids : A derivative of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, ethyl N-ethoxycarbonylmethylbenzenecarboximidate, reacts with aliphatic aldehydes to produce diastereoisomeric pairs of 2-phenyl-2-oxazolines. These are key intermediates in synthesizing β-hydroxy-α-amino acids (R. Ya & Wu Mei, 1991).

  • Formation of Novel Derivatives for Potential Analgesic Agents : The reaction of N-arylbenzenecarboximidamides with succinic anhydride has led to the formation of (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-diones. These compounds show potential as analgesic agents (Y. Trukhanova et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel : Novel synthesized compounds, including derivatives similar to N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, have shown effective corrosion inhibition properties for mild steel. These compounds are particularly useful in industrial processes like steel pickling and descaling (Priyanka Singh & M. Quraishi, 2016).

Catalysis and Oxidation

  • Aerobic Oxidation of Alkylaromatics : A lipophilic analogue of N-hydroxyphthalimide, which is structurally related to N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, has been used as a catalyst in the aerobic oxidation of alkylaromatics. This process is significant for industrial oxidation applications (Manuel Petroselli et al., 2014).

  • Biomimetic Catalysis for Selective Oxidation : A biomimetic catalytic system involving N-hydroxyphthalimide, similar to N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, has been used for the selective oxidation of ethylbenzene. This method achieves high conversion and selectivity (Hong Ma et al., 2007).

Biological and Pharmaceutical Applications

  • Electrochemical Biosensing : Modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrodes, which are structurally related to N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, have been developed for the electrocatalytic determination of biomolecules like glutathione (H. Karimi-Maleh et al., 2014).

properties

IUPAC Name

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOOJKVECPVATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383938
Record name N'-hydroxy-4-phenylmethoxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

CAS RN

62536-94-1
Record name N'-hydroxy-4-phenylmethoxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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